molecular formula C11H18N2 B1386239 [2-(Dimethylamino)benzyl]ethylamine dihydrochloride CAS No. 1095231-83-6

[2-(Dimethylamino)benzyl]ethylamine dihydrochloride

Cat. No. B1386239
CAS RN: 1095231-83-6
M. Wt: 178.27 g/mol
InChI Key: AWFPQTKNDUIHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(Dimethylamino)benzyl]ethylamine dihydrochloride” is a chemical compound used in scientific research. It’s used for pharmaceutical testing and finds applications in various fields like drug discovery, organic synthesis, and chemical biology.


Molecular Structure Analysis

This compound contains a total of 31 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aromatic) .

Scientific Research Applications

[2-(Dimethylamino)benzyl]ethylamine dihydrochloride: A Comprehensive Analysis

Drug Discovery: This compound is utilized in the field of drug discovery due to its unique properties and reactivity. It can serve as a precursor or an intermediate in the synthesis of various pharmaceuticals.

Organic Synthesis: In organic chemistry, [2-(Dimethylamino)benzyl]ethylamine dihydrochloride is used for synthesizing complex molecules, owing to its ability to act as a building block due to its amine group.

Chemical Biology: Researchers in chemical biology may use this compound to study biological systems and processes, as it can be incorporated into biomolecules or used to modify them.

Material Science: The compound’s properties make it suitable for creating new materials, such as stimuli-responsive polymersomes, which can respond to changes in pH and temperature .

properties

IUPAC Name

2-(ethylaminomethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-12-9-10-7-5-6-8-11(10)13(2)3/h5-8,12H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFPQTKNDUIHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.